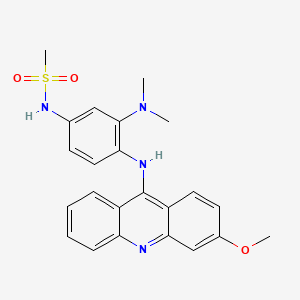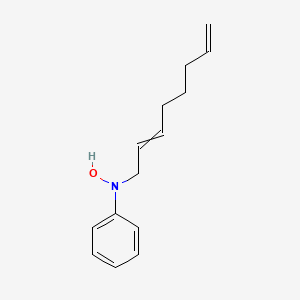
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a hydroxy group and an octa-2,7-dien-1-yl substituent attached to the nitrogen atom of the aniline ring. Aniline derivatives are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline typically involves the reaction of aniline with an appropriate octa-2,7-dien-1-yl precursor under specific conditions. One common method is the reaction of aniline with octa-2,7-dien-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxo-N-(octa-2,7-dien-1-yl)aniline.
Reduction: Formation of N-amino-N-(octa-2,7-dien-1-yl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline involves its interaction with specific molecular targets and pathways. The hydroxy group and the aniline ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline: Characterized by the presence of a hydroxy group and an octa-2,7-dien-1-yl substituent.
N-Hydroxy-N-(octa-2,7-dien-1-yl)benzamide: Similar structure but with a benzamide group instead of an aniline ring.
N-Hydroxy-N-(octa-2,7-dien-1-yl)phenylamine: Similar structure but with a phenylamine group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity, while the octa-2,7-dien-1-yl substituent provides additional steric and electronic effects, making it a valuable compound for various applications.
Properties
CAS No. |
112165-14-7 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-octa-2,7-dienyl-N-phenylhydroxylamine |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-5-6-10-13-15(16)14-11-8-7-9-12-14/h2,6-12,16H,1,3-5,13H2 |
InChI Key |
GERISALHROPPPC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCN(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


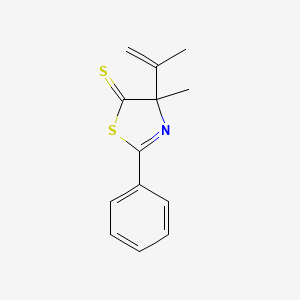
![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
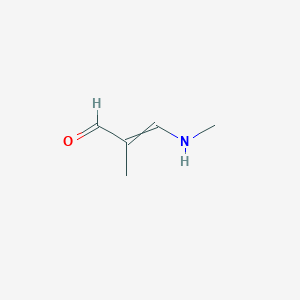
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
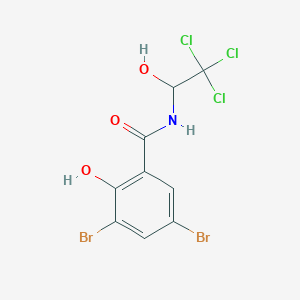
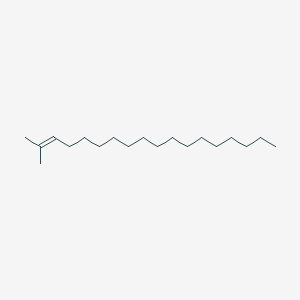
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
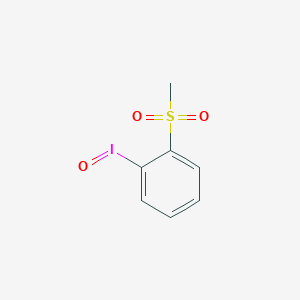
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
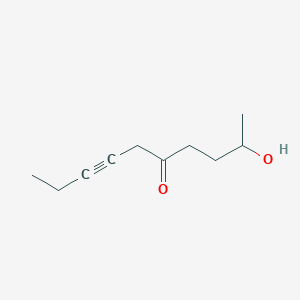
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
